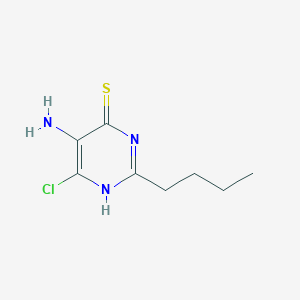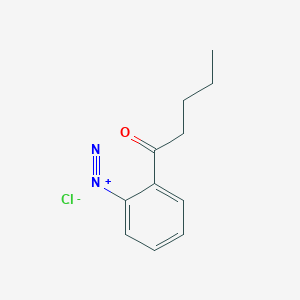![molecular formula C20H36BrOP B14590336 Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide CAS No. 61079-80-9](/img/structure/B14590336.png)
Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide is an organophosphorus compound that belongs to the class of phosphonium salts These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups and a counter anion, in this case, bromide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide typically involves the reaction of tributylphosphine with 4-methoxybenzyl bromide. The reaction proceeds via nucleophilic substitution, where the phosphorus atom in tributylphosphine attacks the carbon atom in 4-methoxybenzyl bromide, leading to the formation of the phosphonium salt.
Industrial Production Methods
Industrial production of phosphonium salts often involves similar nucleophilic substitution reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve controlling the temperature, solvent choice, and reaction time to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to regenerate the phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or other halides can replace the bromide ion.
Major Products Formed
Oxidation: Tributylphosphine oxide.
Reduction: Tributylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as an additive in lubricants.
Mécanisme D'action
The mechanism of action of phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide involves its ability to act as a nucleophile or electrophile in various reactions. The positively charged phosphorus atom can interact with negatively charged species, facilitating various chemical transformations. In biological systems, it can interact with cellular membranes, potentially disrupting microbial cell walls and leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Another phosphonium salt with three phenyl groups attached to the phosphorus atom.
Tetrabutylphosphonium bromide: Similar structure but with four butyl groups attached to the phosphorus atom.
Tributylphosphine oxide: The oxidized form of tributylphosphine.
Uniqueness
Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide is unique due to the presence of the 4-methoxyphenyl group, which imparts specific electronic and steric properties to the compound. This can influence its reactivity and interactions in various chemical and biological systems, making it distinct from other phosphonium salts.
Propriétés
Numéro CAS |
61079-80-9 |
|---|---|
Formule moléculaire |
C20H36BrOP |
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
tributyl-[(4-methoxyphenyl)methyl]phosphanium;bromide |
InChI |
InChI=1S/C20H36OP.BrH/c1-5-8-15-22(16-9-6-2,17-10-7-3)18-19-11-13-20(21-4)14-12-19;/h11-14H,5-10,15-18H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
CCAZSIUVMRPUMC-UHFFFAOYSA-M |
SMILES canonique |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)OC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one](/img/structure/B14590309.png)
![4-[(4-Undecylphenyl)ethynyl]benzonitrile](/img/structure/B14590315.png)

![5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one](/img/structure/B14590317.png)


![1-[2-(2-Chloroethoxy)ethyl]-1H-indole](/img/structure/B14590337.png)
![3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol](/img/structure/B14590348.png)
